molecular formula C18H17N3O2S B11362983 2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11362983
M. Wt: 339.4 g/mol
InChI Key: CCIQSUOGNLBBTA-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)acetic acid
  • N,N-dimethyl-2-(4-methylphenoxy)ethylamine
  • 4-chloro-2-methylphenoxy)acetate

Uniqueness

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both the thiadiazole ring and the phenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)19-16(22)11-23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,20,21,22)

InChI Key

CCIQSUOGNLBBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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